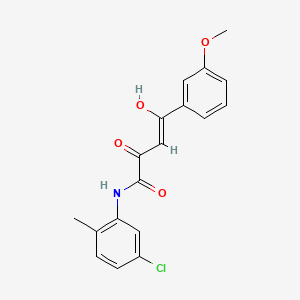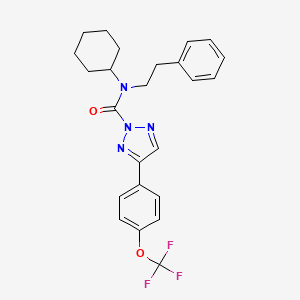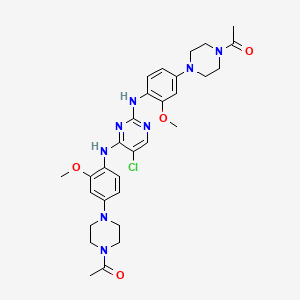
Lachnanthocarpone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lachnanthocarpone is a representative of the 6-oxygenated phenylphenalenones.
Aplicaciones Científicas De Investigación
Perinaphthenone Pigments from Lachnanthes Tinctoria
Lachnanthocarpone, a non-glycosidic 9-phenylperinaphthenone, was isolated from the seed capsules of Lachnanthes tinctoria (Haemodoraceae). This discovery contributed to the understanding of perinaphthenone pigments in higher plants, expanding the knowledge of plant-derived pigments (Edwards & Weiss, 1970).
Synthesis of Lachnanthocarpone
Research on the synthesis of [phenyl-13C6]lachnanthocarpone, a potential intermediate in the biosynthesis of natural phenylphenalenones, was conducted. This study provided insights into the synthesis methodologies and contributed to the understanding of the biosynthesis of lachnanthocarpone and related compounds (Otálvaro et al., 2004).
Biosynthesis of 9-Phenylphenalenones in Plants
An investigation into the biosynthesis of 9-phenylphenalenones in Haemodoraceae plants suggested a possibly biomimetic synthesis of lachnanthocarpone. This research contributed to the understanding of the unusual biosynthesis pathways of phenylphenalenones in plants (Weiss, 1984).
Dimeric Phenalene Metabolites in Eichhornia Crassipes
The study on Eichhornia crassipes identified monomeric lachnanthocarpone red dimethyl ether and other dimeric compounds, revealing the structural diversity of phenalene metabolites and their occurrence in aquatic plants (Greca et al., 1992).
Tetraoxygenated Phenylphenalenones Biosynthesis
Research on the biosynthesis of tetraoxygenated phenylphenalenones in Wachendorfia thyrsiflora provided insights into the introduction of oxygen functionalities during biosynthesis. This study emphasized the importance of lachnanthocarpone as a biosynthetic precursor in the formation of complex phenylphenalenones (Munde et al., 2013).
Propiedades
Número CAS |
28241-21-6 |
|---|---|
Nombre del producto |
Lachnanthocarpone |
Fórmula molecular |
C19H12O3 |
Peso molecular |
288.3 |
Nombre IUPAC |
5,6-dihydroxy-7-phenylphenalen-1-one |
InChI |
InChI=1S/C19H12O3/c20-15-9-6-12-10-16(21)19(22)18-13(7-8-14(15)17(12)18)11-4-2-1-3-5-11/h1-10,21-22H |
Clave InChI |
WROAYZGOYIUREA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)C=CC4=CC(=C3O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lachnanthocarpone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)

![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)



